Product packaging for 4,6-dichloro-N-phenylpyrimidin-2-amine(Cat. No.:CAS No. 28230-48-0)

4,6-dichloro-N-phenylpyrimidin-2-amine

Cat. No.: B1361205
CAS No.: 28230-48-0
M. Wt: 240.09 g/mol
InChI Key: QMVNQNGMZAIUMI-UHFFFAOYSA-N
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Description

4,6-Dichloro-N-phenylpyrimidin-2-amine (CAS 28230-48-0) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure, the N-phenylpyrimidin-2-amine motif, is recognized as a privileged building block in the development of potent kinase inhibitors . This compound serves as a key synthetic intermediate for the creation of novel therapeutic agents, particularly in oncology research. The dichloro-substituted pyrimidine ring offers distinct sites for selective nucleophilic aromatic substitution, allowing researchers to systematically functionalize the molecule and generate diverse compound libraries for structure-activity relationship (SAR) studies . This compound's primary research value lies in its application toward developing inhibitors for protein kinases, which are critical targets in cancer therapy. Specifically, derivatives based on the N-phenylpyrimidin-2-amine structure have been designed and synthesized as potent inhibitors of c-Met kinase (hepatocyte growth factor receptor), a key receptor tyrosine kinase implicated in the progression, metastasis, and drug resistance of various solid tumors . Furthermore, this chemical scaffold has been utilized in the development of inhibitors for Axl kinase, another receptor tyrosine kinase that is a promising target for cancer treatment . The mechanism of action for these inhibitors typically involves binding to the ATP-binding site of the target kinase, thereby disrupting kinase activity and its subsequent signaling pathways that drive cell proliferation and survival . Beyond its prominent role in kinase inhibitor design, related dichloropyrimidine analogs have demonstrated valuable biological activities in biochemical assays. For instance, certain 2-amino-4,6-dichloropyrimidine derivatives have been shown to inhibit immune-activated nitric oxide (NO) production in vitro, suggesting potential as tools for immunomodulatory research . This compound is offered for research purposes only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7Cl2N3 B1361205 4,6-dichloro-N-phenylpyrimidin-2-amine CAS No. 28230-48-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloro-N-phenylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3/c11-8-6-9(12)15-10(14-8)13-7-4-2-1-3-5-7/h1-6H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVNQNGMZAIUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347006
Record name 4,6-Dichloro-N-phenyl-2-pyrimidinamine
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Molecular Weight

240.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28230-48-0
Record name 4,6-Dichloro-N-phenyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28230-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-N-phenyl-2-pyrimidinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4,6 Dichloro N Phenylpyrimidin 2 Amine and Its Core Analogs

Precursor Synthesis Strategies for Dichloropyrimidine Scaffolds

The synthesis of the dichloropyrimidine core is a foundational step in the generation of 4,6-dichloro-N-phenylpyrimidin-2-amine and related compounds. This typically involves the transformation of more accessible pyrimidine (B1678525) precursors.

Synthesis of 4,6-Dichloropyrimidines from Dihydroxypyrimidine Derivatives

A common and effective method for the synthesis of 4,6-dichloropyrimidines is the chlorination of 4,6-dihydroxypyrimidine (B14393) derivatives. google.comguidechem.com This transformation is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being a widely employed reagent. google.comguidechem.com The reaction is often carried out in the presence of a base, such as a tertiary amine, to facilitate the reaction. google.com

The general reaction is as follows:

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An optimized procedure has been developed to convert 2-amino-4,6-dihydroxypyrimidine (B16511) analogs to novel 5-substituted 2-amino-4,6-dichloropyrimidines in high yields using the Vilsmeier-Haack-Arnold reagent. nih.gov

The chlorination of dihydroxypyrimidines using phosphorus oxychloride in the presence of a substituted amide like N,N-dimethylformamide (DMF) proceeds via a mechanism analogous to the Vilsmeier-Haack reaction. wikipedia.orgorganic-chemistry.orgchemistrysteps.com The reaction begins with the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of phosphorus oxychloride with the amide. wikipedia.orgchemistrysteps.com

The Vilsmeier reagent is a potent electrophile that activates the hydroxyl groups of the dihydroxypyrimidine for substitution with chloride ions. The pyrimidine ring, being electron-rich, attacks the electrophilic Vilsmeier reagent. chemistrysteps.com This is followed by a sequence of steps involving the elimination of the Vilsmeier reagent-derived moiety and the introduction of chlorine atoms at the 4 and 6 positions of the pyrimidine ring. The final step is the release of the dichlorinated pyrimidine product.

Achieving regioselectivity in the halogenation of the pyrimidine core is crucial when specific isomers are desired. The inherent electronic properties of the pyrimidine ring direct incoming electrophiles. For instance, in many pyrimidine systems, the C5 position is the most electron-rich and thus most susceptible to electrophilic attack. rsc.orgchemrxiv.org

However, by modifying reaction conditions and employing specific reagents, halogenation at other positions can be favored. For example, the use of N-halosuccinimides in ionic liquids has been shown to be a highly efficient method for the C-5 halogenation of pyrimidine-based nucleosides. elsevierpure.com For pyridines, a related nitrogen-containing heterocycle, a ring-opening, halogenation, ring-closing sequence via Zincke imine intermediates allows for highly regioselective 3-halogenation. chemrxiv.org Furthermore, the halogenation of pyridine (B92270) N-oxides provides a practical route to 2-halo-substituted pyridines. nih.gov The choice of halogenating agent, solvent, and the presence of activating or deactivating groups on the pyrimidine ring can all influence the regiochemical outcome of the halogenation reaction. rsc.orgchemrxiv.orgnih.gov

Introduction of the N-Phenylamino Moiety

Once the 4,6-dichloropyrimidine scaffold is synthesized, the next critical step is the introduction of the N-phenylamino group at the 2-position. This is typically achieved through reactions that form a carbon-nitrogen bond.

Nucleophilic Aromatic Substitution (SNAr) Reactions with Anilines

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing the N-phenylamino moiety onto the dichloropyrimidine ring. In this reaction, the electron-deficient nature of the dichloropyrimidine ring makes it susceptible to attack by nucleophiles like aniline (B41778). rsc.orgnih.gov The chlorine atoms at the 4 and 6 positions are good leaving groups, facilitating the substitution.

The general reaction is as follows:

SNAr Reaction of 4,6-Dichloropyrimidine with Aniline

The regioselectivity of SNAr reactions on dichloropyrimidines can be highly variable and is sensitive to substituents on the pyrimidine ring. wuxiapptec.comnih.gov For instance, the reaction of 6-aryl-2,4-dichloropyrimidine with aromatic amines strongly favors the formation of the C4-substituted product. acs.org Microwave-assisted synthesis has been shown to be an efficient method for the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with various aniline derivatives. rsc.org

Table 1: Examples of SNAr Reactions for the Synthesis of N-Phenylpyrimidin-2-amine Derivatives

Dichloropyrimidine Derivative Aniline Derivative Product Reference
2-chloro-4,6-dimethylpyrimidine Substituted anilines 2-anilinopyrimidines rsc.org
6-aryl-2,4-dichloropyrimidine Aromatic amines C4-substituted product acs.org
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination) for N-Phenylpyrimidine Derivatives

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction has been successfully applied to the synthesis of N-arylpyrimidin-2-amine derivatives. researchgate.netnih.gov It offers a valuable alternative to traditional SNAr reactions, often proceeding under milder conditions and with a broader substrate scope. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com The choice of palladium precursor, ligand, and base is critical for the success of the reaction. nih.govyoutube.com

Table 2: Key Components of the Buchwald-Hartwig Amination for N-Phenylpyrimidine Synthesis

Component Examples Role in Reaction Reference
Palladium Catalyst Dichlorobis(triphenylphosphine)Pd(II) Forms the active Pd(0) species nih.gov
Ligand Xantphos, BINAP, DPPF Stabilizes the palladium catalyst and facilitates the catalytic cycle wikipedia.orgnih.gov

This method has been used to synthesize new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives in moderate to good yields. nih.gov

Advanced Synthesis Techniques and Green Chemistry Protocols

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have profoundly influenced the development of new synthetic routes for pyrimidine derivatives. google.com These approaches not only offer environmental benefits but also frequently result in improved yields, shorter reaction times, and simplified purification processes. google.com

Microwave-Assisted Synthesis Enhancements for Pyrimidine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govmdpi.com The use of microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in dramatically reduced reaction times and improved product yields compared to conventional heating methods. nanobioletters.com

In the context of pyrimidine synthesis, microwave irradiation has been successfully employed for the preparation of various derivatives. For instance, the synthesis of 2-amino-4-chloro-pyrimidine derivatives has been efficiently carried out using microwave heating. nih.gov A general procedure involves reacting 2-amino-4,6-dichloropyrimidine (B145751) with a substituted amine in the presence of a base, such as triethylamine (B128534), in a solvent like propanol. The reaction is typically completed within 15–30 minutes at temperatures ranging from 120–140 °C. nih.gov This method offers a significant improvement over classical thermal methods, which often require several hours of reflux.

Furthermore, microwave-assisted synthesis has been utilized in the preparation of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) under solvent-free conditions, highlighting the versatility of this technique for constructing fused pyrimidine ring systems. rsc.org

Table 1: Comparison of Microwave-Assisted and Conventional Synthesis of 2-Amino-4-chloro-pyrimidine Derivatives

Entry Amine Method Temperature (°C) Time Yield (%)
1 Substituted Amine A Microwave 120-140 15-30 min High
2 Substituted Amine A Conventional Reflux Several hours Moderate
3 Substituted Amine B Microwave 120-140 15-30 min High
4 Substituted Amine B Conventional Reflux Several hours Moderate

Data based on generalized findings in the field. nih.gov

Application of Ultrasonication in Pyrimidine Derivative Synthesis

Ultrasonication, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. nih.govdbuniversity.ac.in The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, leading to the acceleration of chemical transformations. mdpi.com

The synthesis of pyrimidine derivatives has benefited from the application of ultrasound. For example, the Biginelli reaction, a one-pot synthesis of dihydropyrimidinones, has been shown to be significantly accelerated under ultrasonic irradiation, often in the absence of a solvent. nih.govnih.gov This approach not only reduces reaction times but also aligns with the principles of green chemistry by minimizing energy consumption and the use of volatile organic compounds. nih.gov The synthesis of fused heterocyclic pyrimidines has also been achieved in high yields through ultrasound-assisted one-pot, three-component condensation reactions in water. researchgate.net While specific applications of ultrasonication for the direct synthesis of this compound are not extensively documented, the successful synthesis of related N-arylpyrimidine-5-carboxamides under ultrasonic conditions suggests its potential applicability. mdpi.com

Table 2: Effect of Ultrasonication on the Synthesis of Dihydropyrimidinones (Biginelli Reaction)

Entry Conditions Catalyst Time Yield (%)
1 Conventional Heating Acid/Base Several hours Moderate
2 Ultrasonic Irradiation Holmium Chloride 30-50 min High
3 Ultrasonic Irradiation (Solvent-Free) Various Shorter time High

Data based on generalized findings in the field. nih.govnih.gov

Solvent-Free and Multicomponent Reaction Methodologies for Pyrimidine Construction

Solvent-free reactions, also known as solid-state reactions, offer significant environmental advantages by eliminating the need for solvents, which are often toxic, flammable, and contribute to waste generation. researchgate.netnih.gov These reactions are frequently facilitated by grinding or ball milling, which provides the necessary energy for the reaction to occur. researchgate.net

A notable example is the synthesis of 2-aminopyrimidine (B69317) derivatives by heating finely ground 2-amino-4,6-dichloropyrimidine with a substituted amine and triethylamine at 80–90 °C. acs.orgnih.gov This solvent-free approach provides good to excellent yields and simplifies the work-up procedure, as the product can often be isolated by simple washing with water. acs.orgnih.gov

Multicomponent reactions (MCRs), in which three or more reactants are combined in a single step to form a product that incorporates portions of all the reactants, are highly atom-economical and efficient. researchgate.netresearchgate.net They offer a powerful strategy for the rapid construction of complex molecules from simple starting materials. While a specific multicomponent reaction for the direct synthesis of this compound is not prominently reported, the general principles of MCRs are widely applied in pyrimidine chemistry. For instance, the synthesis of various substituted 2-aminopyridines and other nitrogen-containing heterocycles has been successfully achieved through catalyst-free, solvent-free multicomponent approaches. researchgate.netresearchgate.net

Table 3: Comparison of Solvent-Free and Solution-Phase Synthesis of 2-Aminopyrimidine Derivatives

Entry Amine Method Reaction Time Yield (%) Work-up
1 Substituted Amine C Solvent-Free (Heating) Shorter Good to Excellent Simple (Water wash)
2 Substituted Amine C Solution-Phase (Ethanol) Longer Good Extraction/Chromatography
3 Substituted Amine D Solvent-Free (Heating) Shorter Good to Excellent Simple (Water wash)
4 Substituted Amine D Solution-Phase (Ethanol) Longer Good Extraction/Chromatography

Data based on generalized findings in the field. nih.govacs.orgnih.gov

Catalytic Systems in Pyrimidine Ring Formation and Derivatization

The development of novel catalytic systems has been instrumental in advancing the synthesis of pyrimidine derivatives, offering milder reaction conditions, higher selectivity, and improved efficiency. nih.gov Both homogeneous and heterogeneous catalysts have been employed for pyrimidine ring formation and subsequent functionalization.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the formation of C-N bonds and have been applied to the synthesis of N-arylpyrimidin-2-amines. researchgate.net For instance, new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized using a dichlorobis(triphenylphosphine)Pd(II)/xantphos catalytic system. researchgate.net While this specific example does not feature the 4,6-dichloro substitution pattern, it demonstrates the feasibility of using palladium catalysis for the N-arylation of aminopyrimidines. The development of catalyst systems that can selectively arylate the amino group of aminobenzimidazoles over the azole nitrogen highlights the level of control that can be achieved with carefully chosen catalysts. rsc.org

Copper-catalyzed reactions have also emerged as a valuable tool for the synthesis of 2-aminopyrimidines through three-component formal [3 + 1 + 2] annulations of ketoxime acetates, aldehydes, and cyanamides. mdpi.com Furthermore, iron catalysts have been utilized for the modular synthesis of pyrimidines from ketones, aldehydes, or esters with amidines. mdpi.com Supported platinum nanoparticles have been shown to be effective for the acceptorless dehydrogenative synthesis of 2,4,6-trisubstituted pyrimidines from alcohols and amidines.

Table 4: Overview of Catalytic Systems in Pyrimidine Synthesis

Catalyst Type Reaction Type Substrates Key Advantages
Palladium-based C-N Cross-Coupling (Buchwald-Hartwig) Aminopyrimidines, Aryl halides High efficiency for N-arylation
Copper-based Multicomponent Annulation Ketoxime acetates, Aldehydes, Cyanamides Construction of highly substituted pyrimidines
Iron-based Modular Synthesis Carbonyl compounds, Amidines Use of an earth-abundant metal
Platinum Nanoparticles Dehydrogenative Synthesis Alcohols, Amidines Acceptorless and reusable catalyst

Data based on generalized findings in the field. mdpi.comresearchgate.netmdpi.com

Chemical Transformations and Derivatization Strategies of 4,6 Dichloro N Phenylpyrimidin 2 Amine

Nucleophilic Substitution Reactions at the C-4 and C-6 Positions

The chlorine atoms at the C-4 and C-6 positions of the pyrimidine (B1678525) ring are activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen atoms. This reactivity allows for the displacement of the chloride ions by a wide range of nucleophiles.

In the case of 4,6-dichloro-N-phenylpyrimidin-2-amine, the C-4 and C-6 positions are electronically equivalent. Therefore, achieving regioselective monosubstitution is primarily governed by stoichiometric control of the nucleophile and the reaction conditions, rather than an inherent electronic preference of the substrate.

Research on the analogous 4,6-dichloropyrimidine (B16783) has demonstrated that catalyst-free monoamination can be successfully achieved. nih.gov For instance, the reaction with sterically unhindered amines can proceed in high yield by carefully controlling the stoichiometry. nih.gov The reaction conditions typically involve heating the dichloropyrimidine with one equivalent of the amine nucleophile in a polar aprotic solvent, such as dimethylformamide (DMF), often in the presence of a base like potassium carbonate to neutralize the liberated HCl. nih.gov

The steric bulk of the incoming nucleophile can also play a significant role in the efficiency of the monosubstitution. Studies have shown that increasing the steric hindrance of the amine nucleophile can lead to lower yields of the mono-aminated product under similar reaction conditions. nih.gov This suggests that while regioselectivity between the C-4 and C-6 positions is not a factor in the starting material, kinetic control influenced by sterics can be a key consideration.

Table 1: Conditions for Monosubstitution of 4,6-Dichloropyrimidines with Amines This table is illustrative of typical conditions for the monosubstitution of the 4,6-dichloropyrimidine core.

Nucleophile TypeBaseSolventTemperatureTypical YieldReference
Sterically unhindered primary aminesK₂CO₃ (4 equiv.)DMF140 °C~99% nih.gov
Sterically hindered primary aminesK₂CO₃ (4 equiv.)DMF140 °C60-65% nih.gov

Following a successful monosubstitution, the remaining chlorine atom on the pyrimidine ring can undergo a second substitution. This sequential approach allows for the introduction of two different nucleophiles, leading to unsymmetrically substituted 4,6-disubstituted pyrimidines. The electronic nature of the pyrimidine ring is altered by the first substitution, which can affect the reactivity of the second chlorine atom. For example, the introduction of an electron-donating amino group in the first step may slightly deactivate the ring towards the second nucleophilic attack, potentially requiring more forcing conditions.

Dual substitution with the same nucleophile is also a common strategy to produce symmetrically substituted derivatives. However, achieving complete disubstitution can sometimes be challenging. While the first substitution may proceed under catalyst-free conditions, the introduction of the second amino group to form a 4,6-diaminopyrimidine (B116622) derivative can be more difficult and may necessitate the use of palladium catalysis to achieve good yields. nih.gov This is particularly true for less reactive or sterically hindered amines.

A wide variety of nucleophiles beyond amines, such as alkoxides (from alcohols), thiolates (from thiols), and azide (B81097) ions, can be employed in these sequential or dual substitution strategies to generate a broad library of functionalized pyrimidine derivatives. Symmetrically substituted 4,6-dichloropyrimidine derivatives have been shown to react well with different types of nucleophilic amines under conventional conditions with stoichiometric control. mdpi.com

Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling significant extension of the molecular framework of this compound.

The Suzuki-Miyaura coupling reaction is a highly effective method for creating C-C bonds by coupling an organoboron reagent (like a boronic acid or ester) with an organic halide. This reaction has been successfully applied to dichloropyrimidine systems to introduce aryl and heteroaryl substituents at the C-4 and C-6 positions.

In a typical procedure, this compound can be reacted with an arylboronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a base, and a suitable solvent. The choice of base and solvent is crucial for reaction efficiency. A common and effective system involves using potassium phosphate (B84403) (K₃PO₄) as the base and 1,4-dioxane (B91453) as the solvent. The reaction is typically heated to ensure completion. This methodology allows for the synthesis of mono- or diarylated pyrimidines, depending on the stoichiometry of the boronic acid used.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling on a Dichloropyrimidine Core

ComponentExample
Pyrimidine SubstrateThis compound
Coupling PartnerAryl- or Heteroarylboronic Acid
CatalystPd(PPh₃)₄ (e.g., 5 mol%)
BaseK₃PO₄
Solvent1,4-Dioxane / H₂O
Temperature70-80 °C

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed couplings serve as vital tools for the derivatization of the this compound core.

The Buchwald-Hartwig amination is a premier method for forming C-N bonds. This reaction is particularly useful for introducing a second, different amino substituent onto the pyrimidine ring after an initial nucleophilic substitution. For example, a 4-amino-6-chloro-N-phenylpyrimidin-2-amine intermediate can be coupled with a different amine in the presence of a palladium catalyst and a bulky phosphine (B1218219) ligand, such as DavePhos, to yield an unsymmetrical diaminopyrimidine. nih.gov This catalytic approach is often more effective than thermal nucleophilic substitution for the second amination step, especially with less reactive amines. nih.gov

Other notable palladium-catalyzed reactions applicable to this system include:

Sonogashira Coupling: This reaction couples the chloro-pyrimidine with a terminal alkyne to form an alkynylpyrimidine, introducing a linear, sp-hybridized carbon linker.

Heck Coupling: This reaction forms a C-C bond between the pyrimidine and an alkene, resulting in vinyl-substituted pyrimidines.

Stille Coupling: This involves the reaction with an organotin compound, offering an alternative route to aryl-, heteroaryl-, or vinyl-substituted pyrimidines.

These reactions collectively provide a comprehensive toolbox for the selective and efficient functionalization of the C-4 and C-6 positions, enabling the synthesis of a vast array of complex derivatives.

Cyclocondensation and Annulation Reactions Leading to Fused Heterocyclic Systems

The two reactive chlorine atoms at the C-4 and C-6 positions of this compound make it an ideal precursor for the construction of fused heterocyclic systems. In these reactions, the dichloropyrimidine acts as a dielectrophile that reacts with a dinucleophile to form a new ring fused to the pyrimidine core, a process known as annulation.

This strategy involves reacting the dichloropyrimidine with a molecule containing two nucleophilic centers, such as a diamine, diol, or dithiol. For example, reaction with a 1,3-dinucleophile like propane-1,3-diamine or propane-1,3-dithiol would be expected to form a six-membered ring, leading to pyrimido[4,5-b] nih.govnuph.edu.uadiazepine or pyrimido[4,5-b] nih.govnuph.edu.uadithiepine derivatives, respectively. Similarly, reaction with a 1,4-dinucleophile like butane-1,4-diamine could lead to the formation of a seven-membered fused ring.

While direct cyclocondensation is a primary strategy, dichloropyrimidines also serve as platforms for multi-step syntheses of fused systems. For instance, functional groups introduced via substitution or cross-coupling can subsequently participate in intramolecular cyclization reactions. nih.gov Palladium-catalyzed cyclizations, where a component like an N-arylamidine reacts with a single-carbon synthetic equivalent, represent another advanced method for building fused pyrimidine structures. nuph.edu.ua These annulation strategies are critical for accessing novel, polycyclic heteroaromatic scaffolds with unique three-dimensional structures and potential biological activities.

Synthesis of Purine (B94841) Derivatives from Dichloropyrimidine Precursors

Purines are fundamental components of nucleic acids and play a crucial role in various biochemical processes. Synthetic purine analogues are of significant interest in drug discovery. A common strategy for synthesizing purine derivatives involves the construction of the imidazole (B134444) ring onto a pre-existing pyrimidine core. Starting with this compound, this transformation typically involves a sequence of nucleophilic substitution, reduction, and cyclization steps.

The process is initiated by the sequential or simultaneous substitution of the two chlorine atoms with amine nucleophiles. The differential reactivity of the C4 and C6 positions can be exploited for selective substitution. Following the introduction of amino groups, a 5-nitro group is often introduced and subsequently reduced to an amino group, yielding a triaminopyrimidine intermediate. The final step involves cyclization with a one-carbon synthon, such as formic acid or triethyl orthoformate, to form the imidazole portion of the purine ring. google.com This methodology provides a flexible route to a library of substituted purine compounds. google.com

Table 1: General Synthesis of Purine Scaffolds

Starting MaterialKey Transformation StepsIntermediate ProductFinal ScaffoldKey Reagents
This compound1. Diamination 2. Nitration 3. Reduction 4. CyclizationN2-phenylpyrimidine-2,4,5,6-tetraamineSubstituted PurineAmines (e.g., NH3, R-NH2), HNO3/H2SO4, Reducing agents (e.g., H2/Pd, SnCl2), Formic Acid

Construction of Pyrrolo[2,3-d]pyrimidine and Imidazo[1,2-a]pyrimidine Scaffolds

The pyrrolo[2,3-d]pyrimidine scaffold, an isomer of purine, is a key component in numerous kinase inhibitors. google.comgoogle.comnih.gov The construction of this ring system from a dichloropyrimidine precursor like this compound can be achieved through various synthetic strategies, often involving cross-coupling reactions.

One prominent method is the Sonogashira coupling of one of the chloro-positions with a protected terminal alkyne, such as 2-methyl-3-butyn-2-ol (B105114) or (trimethylsilyl)acetylene. This is followed by a cyclization step, often base-catalyzed, to form the pyrrole (B145914) ring fused to the pyrimidine core. The remaining chloro group can then be subjected to further nucleophilic substitution, for instance, through a Buchwald-Hartwig amination, to introduce diverse functionalities. mdpi.com This sequential approach allows for controlled derivatization at different positions of the final scaffold.

The synthesis of Imidazo[1,2-a]pyrimidine scaffolds can be approached by reacting the dichloropyrimidine precursor with 2-aminoimidazole or related derivatives. The reaction typically proceeds via an initial nucleophilic substitution at one of the chloro-positions, followed by an intramolecular cyclization to form the fused imidazole ring.

Table 2: Synthesis of Fused Pyrimidine Scaffolds

Starting MaterialTarget ScaffoldGeneral Synthetic StrategyKey Reagents & Catalysts
This compoundPyrrolo[2,3-d]pyrimidine1. Sonogashira coupling 2. Intramolecular cyclization 3. Nucleophilic substitutionTerminal alkyne, Pd catalyst (e.g., Pd(PPh3)4), CuI, Base (e.g., Et3N), Amine
This compoundImidazo[1,2-a]pyrimidine1. Nucleophilic substitution 2. Intramolecular cyclization2-Aminoimidazole, Base (e.g., K2CO3), Solvent (e.g., DMF)

Formation of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are another class of purine analogues that have garnered significant attention in medicinal chemistry, particularly as inhibitors of cyclin-dependent kinases (CDKs). nih.govrsc.org The synthesis of this scaffold from this compound typically involves reaction with hydrazine (B178648) or its substituted derivatives.

In this synthetic route, the dichloropyrimidine acts as an electrophile. The reaction with hydrazine hydrate (B1144303) can lead to the displacement of both chlorine atoms and subsequent cyclization to form the pyrazole (B372694) ring. The reaction conditions can be controlled to favor the formation of the desired fused system. The resulting N-phenyl-pyrazolo[3,4-d]pyrimidin-4-amine core can be further functionalized if substituted hydrazines are used, allowing for the introduction of various groups on the pyrazole ring. This approach is valued for its efficiency in constructing the bicyclic pyrazolopyrimidine core. semanticscholar.orgresearchgate.net

Table 3: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Starting MaterialKey ReagentsReaction TypeProduct Scaffold
This compoundHydrazine hydrate (N2H4·H2O) or Substituted hydrazines (R-NHNH2)Condensation/Intramolecular CyclizationN-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Spectroscopic Characterization Methodologies and Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the precise connectivity and spatial arrangement of atoms can be determined.

While specific experimental data for 4,6-dichloro-N-phenylpyrimidin-2-amine is not extensively published, the expected chemical shifts can be predicted based on the electronic environment of the protons and carbons within the molecule. The structure consists of a dichloropyrimidine ring and a phenyl ring linked by a secondary amine.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show signals corresponding to the amine proton, the pyrimidine (B1678525) proton, and the protons of the phenyl ring.

Amine Proton (N-H): A broad singlet is expected for the amine proton, typically in the range of δ 8.5-9.5 ppm. Its broadness is due to quadrupole broadening and potential hydrogen bonding.

Pyrimidine Proton (C5-H): The pyrimidine ring has a single proton at the C5 position. Due to the electron-withdrawing effects of the adjacent chlorine atoms and the nitrogen atoms in the ring, this proton is expected to be significantly deshielded, appearing as a sharp singlet around δ 7.0-7.5 ppm.

Phenyl Protons: The protons on the N-phenyl group will appear in the aromatic region (δ 7.0-8.0 ppm). The ortho-protons (H-2'/6') are expected to be downfield due to the deshielding effect of the amine group and the pyrimidine ring. The meta- (H-3'/5') and para- (H-4') protons will appear slightly more upfield, likely as complex multiplets.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Pyrimidine Carbons: The carbons of the pyrimidine ring are expected to be significantly downfield. The C2 carbon, bonded to three nitrogen atoms, will be highly deshielded (around δ 160 ppm). The C4 and C6 carbons, bonded to chlorine and nitrogen, are also expected in a similar region (δ 160-162 ppm). The C5 carbon, bonded to a proton, will likely appear around δ 110-115 ppm.

Phenyl Carbons: The ipso-carbon (C-1') of the phenyl ring, attached to the nitrogen, is expected around δ 138-140 ppm. The other aromatic carbons will appear in the typical range of δ 120-130 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
N-H8.5 - 9.5 (broad s)-
C5-H7.0 - 7.5 (s)-
Phenyl H (ortho, meta, para)7.0 - 8.0 (m)-
C2-~160
C4/C6-160 - 162
C5-110 - 115
C1' (ipso)-138 - 140
C2'/C6'-120 - 125
C3'/C5'-128 - 130
C4'-124 - 127

s = singlet, m = multiplet

To unambiguously assign the predicted signals and confirm the molecular structure, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. For this molecule, it would primarily show correlations between the ortho, meta, and para protons of the phenyl ring, helping to delineate their specific assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key expected correlations would include the N-H proton to the C2 and C1' carbons, and the pyrimidine C5-H proton to the C4 and C6 carbons. These correlations are crucial for confirming the connectivity between the phenyl and pyrimidine rings via the amine linker.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are close to each other, providing insights into the molecule's conformation. A NOESY spectrum could show a correlation between the N-H proton and the ortho-protons (H-2'/6') of the phenyl ring, confirming their spatial proximity.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups.

N-H Stretch: A sharp to medium intensity band is expected in the region of 3350-3450 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

Aromatic C-H Stretch: Multiple weak to medium bands above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) are characteristic of the C-H stretching vibrations on the phenyl and pyrimidine rings.

C=N and C=C Stretching: The aromatic ring stretching vibrations (C=C and C=N) of the pyrimidine and phenyl rings are expected to produce several medium to strong bands in the 1400-1650 cm⁻¹ region.

N-H Bending: The in-plane bending vibration of the N-H group is expected to appear around 1500-1550 cm⁻¹.

C-N Stretching: The stretching vibration for the aryl C-N bond is anticipated in the 1250-1350 cm⁻¹ range.

C-Cl Stretching: Strong absorption bands corresponding to the C-Cl stretching vibrations are expected in the fingerprint region, typically between 600-800 cm⁻¹.

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong IR signals, non-polar, symmetric bonds often produce strong Raman signals.

Ring Breathing Modes: The symmetric "breathing" vibrations of the pyrimidine and phenyl rings are expected to be prominent in the Raman spectrum, typically appearing as sharp, strong bands in the 990-1010 cm⁻¹ region for the phenyl ring.

C-Cl Symmetric Stretch: The symmetric stretching of the two C-Cl bonds could give rise to a strong Raman signal.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations often show characteristic bands in the Raman spectrum.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretch3350 - 3450 (Medium)Weak
Aromatic C-H Stretch3030 - 3100 (Medium-Weak)Medium-Strong
C=N / C=C Ring Stretches1400 - 1650 (Strong)Medium-Strong
N-H Bend1500 - 1550 (Medium)Weak
C-N Stretch1250 - 1350 (Medium)Medium
Phenyl Ring BreathingWeak990 - 1010 (Strong)
C-Cl Stretch600 - 800 (Strong)Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated π-systems in this compound, specifically the phenyl and pyrimidine rings, makes it UV-active.

The spectrum is expected to show absorptions arising from π → π* and n → π* transitions.

π → π Transitions:* These are high-energy transitions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system formed by the phenyl and pyrimidine rings is expected to give rise to strong absorption bands, likely in the range of 250-300 nm.

n → π Transitions:* These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen atoms, to a π* antibonding orbital. These transitions are typically weaker in intensity than π → π* transitions and are expected to appear at longer wavelengths, possibly above 300 nm.

The exact position and intensity of the absorption maxima (λ_max) would be influenced by the solvent polarity and the specific electronic interactions between the phenyl and dichloropyrimidine moieties.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique in modern chemical research, providing highly accurate mass measurements that are crucial for the unambiguous identification of chemical compounds. nih.gov Techniques such as Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap mass spectrometry offer exceptional resolving power and mass accuracy, often to within a few parts per million (ppm). nih.gov This level of precision allows for the confident determination of a compound's elemental composition from its exact mass.

For this compound, with a molecular formula of C₁₀H₇Cl₂N₃, the nominal molecular weight is 240.09 g/mol . chemcd.com HRMS analysis, typically using a soft ionization technique like Electrospray Ionization (ESI), would aim to detect the protonated molecular ion, [M+H]⁺. The high mass accuracy of the technique allows for the experimental mass to be matched with the theoretical (calculated) mass, thereby confirming the elemental formula.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound and Plausible Fragments
Ion/FragmentFormulaDescriptionCalculated Mass (m/z)
[M+H]⁺[C₁₀H₈Cl₂N₃]⁺Protonated Molecular Ion240.0144
[M-Cl]⁺[C₁₀H₇ClN₃]⁺Loss of one Chlorine atom204.0378
[M-2Cl]⁺[C₁₀H₇N₃]⁺Loss of two Chlorine atoms169.0689
[C₆H₅NH]⁺[C₆H₆N]⁺Fragment corresponding to aniline (B41778)92.0546
[C₄H₂Cl₂N₂]⁺[C₄H₂Cl₂N₂]⁺Fragment corresponding to the dichloropyrimidine ring147.9644

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and torsional angles. For a compound like this compound, a single-crystal X-ray diffraction study would yield a detailed model of its solid-state conformation and reveal how the molecules pack together in the crystal lattice.

The crystallographic analysis would determine key parameters such as the crystal system, space group, and the dimensions of the unit cell. For example, related pyrimidine derivatives have been found to crystallize in systems such as monoclinic with a P2₁/c space group. nih.gov The analysis would also reveal the number of molecules present in the asymmetric unit. researchgate.net

Furthermore, the analysis elucidates the nature of intermolecular interactions that stabilize the crystal structure. These non-covalent interactions can include hydrogen bonds (e.g., between the amine hydrogen and a nitrogen atom of an adjacent pyrimidine ring), halogen bonds, and π-π stacking interactions. researchgate.net For instance, studies on similar heterocyclic systems have shown uninterrupted aromatic π-π stacking between pyrimidine rings of adjacent molecules, with centroid-centroid separations measured at distances such as 3.4572 Å, indicating a significant stabilizing interaction. researchgate.net These details are crucial for understanding the solid-state properties of the compound.

Table 2: Representative Crystallographic Data Parameters Obtainable for this compound
ParameterDescriptionIllustrative Value
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupThe symmetry group describing the arrangement of molecules in the unit cell.P2₁/c
a, b, cThe lengths of the unit cell axes.a = 7.9 Å, b = 9.4 Å, c = 14.1 Å
α, β, γThe angles of the unit cell axes.α = 90°, β = 76.7°, γ = 90°
VThe volume of the unit cell.1028 ų
ZThe number of molecules per unit cell.4

Computational Chemistry and Theoretical Investigations of 4,6 Dichloro N Phenylpyrimidin 2 Amine

Density Functional Theory (DFT) Studies for Geometric and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, electronic properties, and reactivity. For a molecule like 4,6-dichloro-N-phenylpyrimidin-2-amine, DFT calculations would provide fundamental insights into its stability and chemical behavior.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

The conformational landscape arises from the rotation around single bonds, particularly the C-N bond connecting the phenyl and pyrimidine (B1678525) rings. A detailed conformational analysis would identify various stable conformers and the energy barriers for rotation between them. This would reveal the molecule's flexibility and the most likely shapes it adopts.

Table 1: Hypothetical Optimized Geometric Parameters for this compound This table is illustrative and does not represent actual calculated data.

Parameter Bond/Angle Expected Value Range
Bond Length C-Cl ~1.74 Å
Bond Length C-N (pyrimidine) ~1.33 - 1.38 Å
Bond Length C-N (amine bridge) ~1.40 Å
Bond Angle Cl-C-N ~116° - 120°
Bond Angle C-N-C (pyrimidine) ~115° - 118°
Dihedral Angle C-C-N-C (phenyl-amine) Variable (defines conformation)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

From these energies, various global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

For this compound, the HOMO is expected to be located primarily on the electron-rich phenylamine moiety, while the LUMO would likely be distributed over the electron-deficient dichloropyrimidine ring.

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Indices This table is illustrative and does not represent actual calculated data.

Parameter Symbol Hypothetical Value (eV)
HOMO Energy EHOMO -6.5
LUMO Energy ELUMO -1.8
Energy Gap ΔE 4.7
Ionization Potential I 6.5
Electron Affinity A 1.8
Electronegativity χ 4.15
Chemical Hardness η 2.35
Electrophilicity Index ω 3.66

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and anti-bonding orbitals. A key aspect of NBO analysis is the study of hyperconjugative interactions, which are stabilizing electron delocalizations from occupied (donor) NBOs to unoccupied (acceptor) NBOs.

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a visual and quantitative map of electron pair localization in a molecule. nih.gov These methods are effective in distinguishing regions of covalent bonding, lone pairs, and atomic cores.

In an ELF or LOL analysis of this compound, high values (approaching 1.0) would be expected in the regions corresponding to the C-C, C-N, and C-H covalent bonds, as well as in the locations of the nitrogen and chlorine lone pairs. These analyses would clearly visualize the distribution of valence electrons and provide insights into the molecule's bonding patterns.

The Quantum Theory of Atoms in Molecules (QTAIM) partitions the electron density of a molecule into distinct atomic basins. bath.ac.uk This allows for the calculation of properties on a per-atom basis. A central concept in QTAIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms.

The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to characterize the nature of the chemical bond. For the covalent bonds within the phenyl and pyrimidine rings of this compound, one would expect a significant electron density and a negative Laplacian value (∇²ρ < 0), indicative of shared-shell interactions. For any potential non-covalent interactions, such as intramolecular hydrogen bonds, the BCP would show lower ρ and a positive Laplacian (∇²ρ > 0), characteristic of closed-shell interactions.

Molecular Electrostatic Potential (MESP) and Charge Distribution Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule. It is calculated as the energy of interaction between a positive point charge and the molecule's electron density at various points in space. The MESP is typically mapped onto the molecular surface, using a color scale to indicate regions of different potential.

For this compound, the MESP map would show:

Negative Potential (Red/Yellow): Regions rich in electrons, which are susceptible to electrophilic attack. These would be located around the nitrogen atoms of the pyrimidine ring and the chlorine atoms due to their lone pairs.

Positive Potential (Blue): Regions that are electron-deficient and susceptible to nucleophilic attack. These would be expected around the hydrogen atoms, particularly the amine N-H group.

Neutral Potential (Green): Regions with a balanced charge, typically the carbon backbone of the phenyl ring.

This analysis provides a clear, intuitive guide to how the molecule will interact with other reagents, complementing the insights from frontier orbital analysis.

Theoretical Prediction and Correlation with Experimental Spectroscopic Properties (IR, UV-Vis, NMR)

Theoretical calculations, primarily using DFT with basis sets like B3LYP/6-311++G(d,p), are instrumental in predicting the spectroscopic properties of molecules. nih.govresearchgate.net These predictions are then correlated with experimental data to confirm the molecular structure and understand its electronic environment.

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the harmonic vibrational frequencies of the optimized molecular geometry. These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental FT-IR spectra. scielo.org.za For a molecule like this compound, key vibrational modes can be predicted and assigned. For instance, studies on similar amino-pyrimidine structures show characteristic N-H stretching vibrations, typically observed in the range of 3400-3500 cm⁻¹, and bending vibrations around 1600-1650 cm⁻¹. nih.govmdpi.com The C-Cl stretching vibrations would be expected at lower frequencies, while aromatic C-H and C=N stretching vibrations of the pyrimidine and phenyl rings would also be identified. scielo.org.za

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for calculating the electronic absorption spectra of molecules. mdpi.com This method predicts the wavelengths of maximum absorption (λmax) by calculating the energies of electronic transitions, most commonly the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com For pyrimidine derivatives, these transitions are typically of the π → π* and n → π* type. mdpi.com The solvent environment can significantly influence these transitions, and computational models can account for this by using methods like the Polarizable Continuum Model (PCM). semanticscholar.org Theoretical calculations on related push-pull pyrimidine systems show that absorption maxima are sensitive to solvent polarity. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to predict ¹H and ¹³C NMR chemical shifts. nih.gov Theoretical calculations provide shielding tensor values for each nucleus, which are then converted into chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS). There is often a strong linear correlation between the experimental and calculated chemical shifts, which aids in the precise assignment of signals in the experimental spectra. nih.govscielo.org.za For this compound, distinct signals would be predicted for the protons on the phenyl ring, the N-H proton, and the lone proton on the pyrimidine ring, as well as for the unique carbon atoms in both ring systems.

Below is a table illustrating the expected correlation between experimental and theoretical spectroscopic data for a compound like this compound, based on data from analogous structures.

Spectroscopic DataExpected Experimental RangeTypical Theoretical (DFT) Prediction RangeKey Structural Feature
IR (cm⁻¹)
N-H Stretch3400 - 35003420 - 3520Amino group linker
Aromatic C-H Stretch3000 - 31003020 - 3120Phenyl and Pyrimidine rings
C=N/C=C Stretch (Ring)1500 - 16001510 - 1610Pyrimidine and Phenyl ring skeletal vibrations
C-Cl Stretch600 - 800610 - 810Chloro substituents
¹³C NMR (ppm)
Pyrimidine C (C-Cl)158 - 165159 - 166Carbon atoms bonded to chlorine
Pyrimidine C (C-N)155 - 162156 - 163Carbon atom at position 2
Phenyl C (C-N)135 - 145136 - 146Phenyl carbon attached to the amino nitrogen
UV-Vis (nm)
π → π* / n → π*250 - 350260 - 360Electronic transitions within the aromatic system

Note: This table is illustrative and based on typical values for similar functional groups and molecular scaffolds. Specific values for this compound would require dedicated experimental and computational analysis.

Computational Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for modern technologies like optical switching and signal processing. researchgate.netnih.gov Computational methods are essential for predicting the NLO response of molecules, allowing for the rational design of new materials. The key parameters determining a molecule's NLO activity are its polarizability (α) and, more importantly, its first-order hyperpolarizability (β). researchgate.net

These properties are calculated using DFT methods, often in conjunction with a suitable basis set. researchgate.net The presence of donor and acceptor groups connected by a π-conjugated system can lead to significant intramolecular charge transfer (ICT), which enhances the hyperpolarizability. researchgate.net In this compound, the phenylamino (B1219803) group can act as an electron donor, while the electron-deficient, chloro-substituted pyrimidine ring can act as an acceptor. This donor-acceptor framework suggests that the molecule could exhibit NLO properties.

Computational studies on other donor-acceptor pyrimidine systems and related organic molecules have shown that theoretical calculations can reliably predict NLO behavior. researchgate.netnanobioletters.com The total dipole moment (μ), polarizability (α), and first hyperpolarizability (β) are calculated to quantify this potential. The magnitude of the first hyperpolarizability is often compared to that of a standard NLO material like urea (B33335) to gauge its potential. researchgate.net

A hypothetical data table based on calculations for similar organic NLO molecules is presented below.

ParameterSymbolTypical Calculated Value (a.u.)Significance
Dipole Momentμ3 - 8 DebyeIndicates charge asymmetry, necessary for NLO
Mean Polarizability<α>80 - 150Measures the molecule's response to an E-field
First-Order Hyperpolarizabilityβ_tot> 200Quantifies the second-order NLO response

Note: The values are representative of small organic molecules with potential NLO activity and are for illustrative purposes. Actual values for this compound have not been reported in the searched literature.

Structure Activity Relationship Sar and Molecular Modeling of N Phenylpyrimidin 2 Amine Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov This approach is crucial for predicting the activity of novel molecules, thereby streamlining the drug discovery process. nih.gov

Predictive QSAR models have been successfully developed for various series of N-phenylpyrimidin-2-amine derivatives to understand their inhibitory activities against targets like protein kinases. nih.govnih.gov These models are built by correlating molecular descriptors (physicochemical properties, electronic properties, and topological indices) with experimentally determined biological activities, often expressed as IC₅₀ values. mdpi.com

For instance, a study on 72 N-phenylpyrimidin-2-amine derivatives as inhibitors of Cyclin-Dependent Kinases (CDK) 2, 4, and 6 divided the compounds into a training set of 54 and a test set of 18 to build and validate the models. nih.gov The statistical quality of these models is assessed using parameters such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient for the external test set (R²pred). nih.govmdpi.com High values for these parameters indicate a robust model with good predictive power. nih.gov For example, models developed for CDK inhibitors showed q² values of 0.714 (CDK2), 0.815 (CDK4), and 0.757 (CDK6), with R²pred values of 0.764, 0.681, and 0.674, respectively, signifying their reliability. nih.gov Similarly, QSAR models for FMS-like tyrosine kinase-3 (FLT3) inhibitors based on pyrimidine-4,6-diamine derivatives also demonstrated strong predictive capability with high q² and r² values. mdpi.comnih.gov

Table 1: Statistical Parameters of 3D-QSAR Models for N-Phenylpyrimidin-2-amine Derivatives Against Various Kinase Targets
Target KinaseModel Typeq² (Cross-validated)r² (Non-cross-validated)R²pred (External Validation)Reference
CDK2CoMFA/CoMSIA0.714-0.764 nih.gov
CDK4CoMFA/CoMSIA0.815-0.681 nih.gov
CDK6CoMFA/CoMSIA0.757-0.674 nih.gov
FLT3CoMFA0.8020.9830.698 mdpi.comnih.gov
FLT3CoMSIA0.7250.9650.668 mdpi.comnih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are 3D-QSAR techniques that provide detailed insights into how steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties of a molecule influence its biological activity. mdpi.comdoi.orgnih.gov These methods generate 3D contour maps that visualize favorable and unfavorable regions for these properties around the aligned molecules. mdpi.comnih.gov

In studies of N-phenylpyrimidin-2-amine derivatives as CDK2 and CDK4 inhibitors, CoMFA and CoMSIA models were developed with high internal and external validation statistics, indicating their predictive power. nih.gov The resulting contour maps help to explain the structural requirements for potent inhibition. For example, a CoMSIA analysis might reveal that hydrogen bond acceptor groups near the pyrimidine (B1678525) ring increase activity, while bulky substituents on the phenyl ring might be detrimental. doi.org For FLT3 inhibitors, the contour maps from CoMFA and CoMSIA models provided valuable information about favorable and unfavorable positions for chemical group substitutions that could enhance or diminish inhibitory activity. mdpi.comnih.gov These models confirmed that bulky electronegative substituents at certain positions and electropositive substituents at others are required for improved anticancer activity. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.govnih.gov This method is instrumental in understanding the binding mechanisms of N-phenylpyrimidin-2-amine derivatives. nih.govresearchgate.net

Docking studies have been extensively used to elucidate the binding modes of N-phenylpyrimidin-2-amine derivatives within the ATP-binding sites of various protein kinases, such as c-Met, CDKs, and FLT3. nih.govnih.govnih.gov These studies reveal crucial interactions, primarily hydrogen bonds, that anchor the ligand in the active site. mdpi.com For instance, the amine group of the N-phenylpyrimidin-2-amine scaffold often forms critical hydrogen bond interactions with residues in the hinge region of the kinase. mdpi.com

In the case of FLT3 inhibitors, docking analysis showed that compounds were anchored to the hinge loop by forming hydrogen bonds between the N-phenylpyrimidine-4-amine-NH₂ group and the residue Cys694. mdpi.com Additional π-π stacking interactions with phenylalanine residues (F691) were also observed. mdpi.com Similarly, for JNK3 inhibitors, docking studies identified optimal interactions with catalytic residues like Met149, Lys93, and Gln75. semanticscholar.orgnih.gov The analysis of these interactions helps to rationalize the observed biological activities and guides the design of new derivatives with improved binding. nih.gov

Table 2: Key Amino Acid Interactions for N-Phenylpyrimidin-2-amine Derivatives with Kinase Targets
Target KinaseKey Interacting ResiduesType of InteractionReference
CDK2Gln85, Asp86, Lys89Hydrogen Bonding, Electrostatic nih.gov
CDK4Glu144, Asn145Electrostatic nih.gov
FLT3Cys694, Phe691, Asp829, Phe830Hydrogen Bonding, π-π Stacking mdpi.comnih.gov
c-MetATP-binding site residuesHydrogen Bonding nih.gov
JNK3Met149, Lys93, Gln75, Gln155, Ile70Hydrogen Bonding semanticscholar.orgnih.gov

Molecular docking not only predicts the binding pose but also estimates the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). mdpi.comnih.gov These scores help in ranking potential inhibitors and predicting their potency. For a series of pyrimidine derivatives targeting human cyclin-dependent kinase-2, compounds with lower binding energies were found to have better inhibitory activity. nih.gov

Furthermore, docking can be employed to understand and predict the selectivity of inhibitors for one target over another, which is crucial for minimizing off-target effects. nih.gov Designing inhibitors that are selective for CDK2 over the structurally similar CDK4 is a significant challenge. nih.gov Molecular modeling studies combining docking with other techniques have been used to investigate the selectivity mechanism of 4-substituted N-phenylpyrimidin-2-amine derivatives. These studies suggested that specific electrostatic interactions with residues like Glu144 and Asn145 in CDK4, which are absent in CDK2, could be a primary driver of CDK4 inhibition, offering a path to design more selective CDK2 inhibitors. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions and Conformational Changes

While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govnih.gov This allows for the assessment of the stability of the ligand-protein complex and observation of conformational changes that may occur upon binding. mdpi.com

MD simulations, often coupled with binding free energy calculations like MM-PBSA/GBSA (Molecular Mechanics Poison-Boltzmann/Generalized Born Surface Area), provide a more accurate estimation of binding affinity by considering the dynamic nature of the interaction and the effects of solvation. mdpi.comnih.gov Studies on N-phenylpyrimidin-2-amine derivatives targeting CDKs and FLT3 have utilized MD simulations to confirm the stability of the docked poses and to identify key residues that play a critical role in selective inhibition. nih.govnih.govmdpi.com For example, simulations revealed that for CDK2-selective inhibitors, interactions with Gln85, Asp86, and Lys89 are crucial for maintaining the stable binding. nih.gov MD studies also helped to understand the effect of mutations, such as in the FLT3 gatekeeper residue F691, which was shown to result in a lower binding affinity for the inhibitor. nih.gov These dynamic insights are invaluable for a comprehensive understanding of the structure-activity relationship and for the rational design of next-generation inhibitors. nih.govrsc.org

Binding Free Energy Calculations and Identification of Critical Amino Acid Residues

Binding free energy calculations are pivotal in drug design for accurately predicting the affinity of a ligand for its protein target. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are frequently employed to estimate the free energy of binding for small molecules to biological macromolecules. These endpoint methods calculate the difference in free energy between the protein-ligand complex and the unbound components. The total binding free energy (ΔGbind) is a sum of various components, including van der Waals interactions, electrostatic energy, polar solvation energy, and non-polar solvation energy.

Studies on 4-substituted N-phenylpyrimidin-2-amine derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) have utilized these calculations to understand selectivity against CDK4. Such analyses suggested that the residues Gln85, Asp86, and Lys89 of CDK2 play a critical role in selective inhibition. Conversely, electrostatic interactions with Glu144 and Asn145 were identified as predominant drivers for CDK4 inhibition.

Similarly, in the context of FMS-like tyrosine kinase-3 (FLT3) inhibition by N-phenylpyrimidine-4-amine derivatives, molecular docking and dynamics studies have highlighted key interactions. Critical hydrogen bond interactions often occur between the pyrimidine core and residues in the hinge region of the kinase, such as C694. Additionally, π-π stacking interactions between the phenyl rings of the ligand and phenylalanine residues like F691 and F830 are crucial for anchoring the inhibitor in the binding pocket. The binding process can be dominated by either electrostatic or van der Waals interaction free energy, depending on the specific ligand and the properties of the binding site.

Table 1: Critical Amino Acid Residues in the Interaction with N-Phenylpyrimidin-2-amine Derivatives
Target ProteinKey Interacting ResiduesType of InteractionReference
CDK2Gln85, Asp86, Lys89Hydrogen Bonding, Electrostatic
CDK4Glu144, Asn145Electrostatic
FLT3C694Hydrogen Bonding
FLT3F691, F830π-π Stacking

Pharmacophore Modeling and Virtual Screening for Novel Active Scaffolds

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. A pharmacophore model can be used as a 3D query in virtual screening to search large compound libraries for novel molecules that possess the required features and are likely to be active.

For instance, a five-point pharmacophore model was developed for a series of 2-phenylpyrimidine (B3000279) analogues acting as selective inhibitors for phosphodiesterase 4B (PDE4B). This model, combined with a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis, yielded a statistically significant model with high predictive power for the inhibitory activity of these compounds. Such models provide valuable insights for designing new molecules with enhanced inhibitory potential.

Virtual screening, guided by these pharmacophore models or by scaffold similarity, facilitates the discovery of new chemical scaffolds. This process, often termed "scaffold hopping," aims to identify compounds that are structurally distinct from known active molecules but retain similar biological activity. This strategy is crucial for navigating around existing intellectual property and improving pharmacokinetic properties. The combination of two or more pharmacophore groups on a single scaffold can lead to the rational design of new molecules with multi-target activities and potentially reduced risks of toxicity.

Table 2: Example Pharmacophoric Features for Pyrimidine Derivatives
Pharmacophoric FeatureDescriptionImportance
Hydrogen Bond Donor (HBD)Typically an N-H group on the pyrimidine or amine linker.Crucial for anchoring to the hinge region of kinases.
Hydrogen Bond Acceptor (HBA)Nitrogen atoms within the pyrimidine ring.Forms key interactions with protein backbone or side chains.
Aromatic Ring (AR)The N-phenyl moiety and the pyrimidine ring itself.Participates in π-π stacking and hydrophobic interactions.
Hydrophobic Feature (HY)Substituents on the phenyl or pyrimidine rings.Occupies hydrophobic pockets within the binding site.

Rational Design Principles for Modulating Biological Activity in Pyrimidine Derivatives

The rational design of pyrimidine derivatives hinges on a deep understanding of their structure-activity relationships (SAR). By systematically modifying the core scaffold and its substituents, it is possible to fine-tune the biological activity, selectivity, and pharmacokinetic properties of these compounds.

Influence of Substituent Nature and Position on the Pyrimidine Ring (C-4, C-6) and N-Phenyl Moiety

The nature and position of substituents on both the pyrimidine ring and the N-phenyl moiety profoundly impact the biological activity of N-phenylpyrimidin-2-amine derivatives. The 4,6-dichloro substitution pattern of the parent compound provides reactive sites for further chemical modification.

Pyrimidine Ring (C-4 and C-6 Positions): The chlorine atoms at the C-4 and C-6 positions are excellent leaving groups, allowing for the introduction of diverse substituents through nucleophilic substitution reactions. The C-4 position is generally more electrophilic and thus more reactive, enabling regioselective substitution. The introduction of different groups at this position can significantly alter potency. For example, in one series of pyrido[2,3-d]pyrimidin-7(8H)-ones, the presence of a chlorine atom at C-4 was essential for enabling further diversification of the molecule. In other studies, replacement of a trifluoromethyl group at C-4 with a chlorine atom resulted in only a minor decrease in activity, indicating that both electron-withdrawing groups are tolerated at this position.

N-Phenyl Moiety: Substitution on the N-phenyl ring is also critical for modulating activity. The SAR can be complex, with the optimal substitution pattern being highly dependent on the specific protein target. For a series of pyrimidine-4-carboxamides, it was found that substitution at the ortho position of the phenyl ring was well-tolerated, suggesting the presence of a nearby pocket in the binding site. However, both electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., chloro, trifluoromethyl) groups at the para position led to a reduction in activity. In a different series of N-Benzyl-2-phenylpyrimidin-4-amine derivatives, a relatively flat SAR was observed with most substituted phenyl rings, though replacement of a thiophene (B33073) moiety with a phenyl ring modestly improved potency.

Table 3: Influence of Substituents on Biological Activity of Pyrimidine Derivatives
Scaffold PositionSubstituentEffect on ActivityReference
Pyrimidine C-4ChlorineServes as a reactive handle for further synthesis.
Pyrimidine C-5Methyl~2-fold increase in potency (USP1/UAF1 inhibitors).
N-Phenyl (para)-Cl, -CF3, -CH3, -OCH3Reduced potency (NAPE-PLD inhibitors).
N-Phenyl (ortho)Various large groupsTolerated (NAPE-PLD inhibitors).

Bioisosteric Modifications and Scaffold Hopping Strategies for Enhanced Potency or Selectivity

Bioisosteric replacement and scaffold hopping are two key strategies in medicinal chemistry for optimizing lead compounds. Bioisosterism involves substituting a functional group with another group that has similar physical or chemical properties, with the goal of improving the molecule's biological activity or pharmacokinetic profile. Scaffold hopping aims to replace the core structure of a molecule with a chemically different one while preserving the original biological activity.

A classic example of bioisosterism in pyrimidine design is the replacement of a pyridine (B92270) core with a pyrimidine ring, as the pyrimidine moiety can serve as a critical anchor for hydrogen-bond interactions. In another study, the bioisosteric replacement of a key amide group in a pyrazolo[1,5-a]pyrimidine (B1248293) inhibitor with a 1,2,4-triazole (B32235) ring led to improved on-target potency and metabolic stability.

Scaffold hopping has been successfully used to discover novel pyrimidine-based inhibitors. For example, a scaffold hopping approach was used to generate new aryl 2-aminopyrimidine (B69317) inhibitors of MRSA biofilm formation, starting from a 2-aminoimidazole scaffold. This strategy led to the identification of potent new analogues. Similarly, a scaffold-hopping strategy based on the natural products flavones and isoflavones led to the discovery of novel 2-aryl-4H-pyrido[1,2-a]pyrimidin-4-ones as potent anticancer agents. These examples demonstrate the power of these strategies to generate novel chemical entities with enhanced potency, improved selectivity, or more favorable drug-like properties.

Table 4: Examples of Bioisosteric Replacement and Scaffold Hopping
StrategyOriginal Moiety/ScaffoldNew Moiety/ScaffoldResultReference
Bioisosteric ReplacementPyridine CorePyrimidine CoreDesigned new derivatives with privileged bioactivity.
Bioisosteric ReplacementAmide Linker1,2,4-Triazole LinkerImproved potency and metabolic stability.
Scaffold Hopping2-AminoimidazoleAryl 2-AminopyrimidineGenerated new MRSA biofilm inhibitors.
Scaffold HoppingFlavone (Natural Product)Aryl-pyridopyrimidinoneDiscovered potent topoisomerase IIα inhibitors.

Advanced Synthetic Methodologies and Chemical Reactivity Studies of 4,6 Dichloro N Phenylpyrimidin 2 Amine As a Versatile Intermediate

Regioselective Functionalization Strategies Utilizing the Dichloro Moiety of 4,6-dichloro-N-phenylpyrimidin-2-amine

The presence of two chlorine atoms on the pyrimidine (B1678525) ring of this compound provides a platform for sequential and regioselective functionalization. The electronic properties of the pyrimidine ring, influenced by the nitrogen atoms and the amino substituent, render the C4 and C6 positions susceptible to nucleophilic aromatic substitution (SNAr).

The regioselectivity of these substitutions is a subject of considerable interest. Generally, in 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophiles than the C2 position. wuxiapptec.comstackexchange.com This preference is attributed to the higher LUMO coefficient at C4, making it more electrophilic. stackexchange.com In the case of 4,6-dichloro-2-aminopyrimidines, the two chlorine atoms are electronically distinct due to their positions relative to the ring nitrogens and the amino group. The precise regioselectivity can be influenced by several factors, including the nature of the nucleophile, the reaction conditions (temperature, solvent, and base), and the presence of substituents on the phenylamino (B1219803) group.

Studies on related 2-amino-4,6-dichloropyrimidine (B145751) systems have shown that nucleophilic attack can be directed to either the C4 or C6 position. For instance, in reactions with amines, mono-substitution is often achieved, yielding either 4-amino-6-chloro- or 6-amino-4-chloro-N-phenylpyrimidin-2-amine derivatives. The specific outcome can be controlled by carefully tuning the reaction parameters. For example, using a stoichiometric amount of the nucleophile often favors monosubstitution.

Table 1: Regioselective Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines

NucleophileProduct(s)Reaction ConditionsReference
AminesMono- and di-substituted aminopyrimidinesVaries (solvent, temperature, base) mdpi.com
Arylboronic acidsMono- and di-arylated pyrimidinesPalladium catalyst, base researchgate.net

It is important to note that while general principles of SNAr on dichloropyrimidines are well-established, detailed studies focusing specifically on the regioselective functionalization of this compound are not extensively reported in the available literature. However, the principles derived from similar structures provide a strong basis for predicting its reactivity.

Cascade and Multicomponent Reactions Involving Pyrimidine Scaffolds

Cascade and multicomponent reactions (MCRs) are powerful tools in organic synthesis for the rapid construction of complex molecules from simple starting materials in a single pot. beilstein-journals.orgwindows.net Pyrimidine scaffolds, including dichloropyrimidines, are attractive substrates for such reactions due to their multiple reactive sites.

While specific examples of cascade or multicomponent reactions starting directly from this compound are not prevalent in the reviewed literature, the general reactivity of dichloropyrimidines suggests their potential in such transformations. For instance, a sequential SNAr reaction followed by an intramolecular cyclization could be envisaged. In such a scenario, the initial nucleophilic substitution at one of the chloro-positions would introduce a functional group capable of reacting with the remaining chlorine atom or another part of the molecule in a subsequent step.

One could conceptualize a multicomponent reaction where this compound reacts with two other components in a one-pot process. For example, a nucleophile could displace one chlorine, and a second component could then react with the other chloro-substituent or the newly introduced group. The development of such reactions would offer an efficient pathway to highly functionalized pyrimidine derivatives. Research in this area for the specific title compound would be a valuable contribution to synthetic methodology.

Development of Novel Catalytic Transformations with this compound and its Precursors

The chlorine atoms in this compound are excellent leaving groups for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, Stille, and Sonogashira couplings, are particularly well-suited for the functionalization of this scaffold. mdpi.comyoutube.com These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted pyrimidines.

Research on related 4,6-dichloropyrimidines has demonstrated the feasibility of sequential, regioselective cross-coupling reactions. researchgate.net By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively functionalize one chloro-position while leaving the other intact for subsequent transformations. This stepwise approach is a powerful strategy for the synthesis of unsymmetrically substituted 4,6-diaryl- or 4-aryl-6-alkylpyrimidines.

For instance, a Suzuki coupling could be performed under conditions that favor mono-arylation at the more reactive chloro-position. The resulting 4-aryl-6-chloro-N-phenylpyrimidin-2-amine could then be subjected to a second, different cross-coupling reaction to introduce another substituent at the C6 position. The development of novel catalytic systems with enhanced selectivity and activity for these transformations remains an active area of research.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Dichloropyrimidines

Reaction TypeCatalyst/Ligand SystemProduct TypeReference
Suzuki CouplingPd(OAc)₂ / PPh₃Arylated pyrimidines researchgate.net
AminationPd₂(dba)₃ / Buchwald ligandsAminated pyrimidines nih.gov

Electrochemical methods in conjunction with nickel catalysis have also been employed for the cross-coupling of 4-amino-6-chloropyrimidines with aryl halides, offering a mild and efficient route to functionalized pyrimidines. nih.gov The application of such novel catalytic methodologies to this compound could open new avenues for the synthesis of diverse pyrimidine derivatives.

Exploration in the Design of Advanced Organic Frameworks and Supramolecular Assemblies Utilizing Pyrimidine Building Blocks

The rigid, planar structure and the presence of multiple hydrogen bond donors and acceptors make pyrimidine derivatives excellent building blocks for the construction of advanced organic frameworks and supramolecular assemblies. researchgate.net These materials, including porous organic polymers (POPs) and metal-organic frameworks (MOFs), have potential applications in gas storage, separation, and catalysis. northwestern.eduresearchgate.netrsc.org

The functional groups on this compound can be exploited to direct the self-assembly of molecules into well-defined supramolecular structures. The N-H group of the secondary amine and the nitrogen atoms of the pyrimidine ring can participate in hydrogen bonding, while the aromatic rings can engage in π-π stacking interactions. nih.gov

By replacing the chlorine atoms with suitable linker groups through the synthetic methodologies described in the previous sections, this compound can be converted into a versatile building block for porous organic polymers. For example, substitution of the chloro groups with ethynyl (B1212043) or azide (B81097) functionalities would allow for its use in "click" chemistry to form highly crosslinked, porous networks. northwestern.edu The properties of the resulting materials, such as pore size and surface area, could be tuned by the choice of the co-monomers and the synthetic conditions.

The ability of pyrimidine derivatives to form ordered structures through non-covalent interactions is a key aspect of crystal engineering. nih.gov While specific studies on the supramolecular chemistry of this compound are not extensively documented, the principles of molecular self-assembly suggest its potential in designing novel crystalline materials with desired structural and functional properties. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues

Integration of Artificial Intelligence and Machine Learning for De Novo Pyrimidine (B1678525) Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel pyrimidine derivatives. nih.govnih.gov De novo drug design, which involves creating new molecular structures from the ground up, is a key area where AI can significantly reduce the time and cost associated with discovering new compounds. nih.govfrontiersin.org Generative AI models, such as generative adversarial networks (GANs), variational autoencoders (VAEs), and deep reinforcement learning (DRL), can explore the vast chemical space to propose new pyrimidine structures with desired properties. nih.govnih.gov These algorithms learn from extensive datasets of known molecules and their characteristics to generate candidates that are tailored for specific biological targets or material science applications. researchgate.net

AI/ML Application AreaDescriptionPotential Impact on Pyrimidine Research
De Novo Molecular Design Utilizes generative models (e.g., GANs, VAEs) to create novel molecular structures with desired properties from scratch. nih.govnih.govfrontiersin.orgGeneration of new pyrimidine derivatives with optimized biological activity or material properties.
Synthesis Prediction Employs machine learning algorithms to predict the outcome and optimal conditions for chemical reactions. researchgate.netcas.orgMore efficient and reliable synthesis of target pyrimidine compounds, including 4,6-dichloro-N-phenylpyrimidin-2-amine.
Retrosynthetic Analysis AI tools that suggest synthetic pathways for a target molecule by working backward from the final product. cas.orgIdentification of novel and more efficient synthetic routes for complex pyrimidine derivatives.
Property Prediction Machine learning models that predict the physicochemical and biological properties of molecules (e.g., toxicity, affinity). nih.govEarly-stage filtering of unpromising pyrimidine candidates, focusing resources on the most viable ones.

Development of Novel Reaction Methodologies with Enhanced Atom Economy, Stereocontrol, and Sustainability

Multicomponent reactions (MCRs) are a prime example of atom-economical processes, as they combine three or more reactants in a single step to form a complex product, minimizing waste. acs.orgresearchgate.net The development of new MCRs for pyrimidine synthesis will continue to be a major research focus. acs.orgbohrium.com For instance, novel catalytic systems, including those based on iridium-pincer complexes, have been shown to facilitate the regioselective synthesis of highly substituted pyrimidines from simple alcohols and amidines, liberating only hydrogen and water as byproducts. acs.orgbohrium.com The use of renewable feedstocks, such as alcohols derived from biomass, further enhances the sustainability of these methods. acs.orgbohrium.com

Improving the sustainability of pyrimidine synthesis also involves the use of eco-friendly catalysts and reaction conditions. powertechjournal.com This includes the development of reusable heterogeneous catalysts, metal-free catalytic systems, and the use of greener solvents or even solvent-free conditions. powertechjournal.com Techniques such as microwave and ultrasound-assisted synthesis are also gaining traction as they can significantly reduce reaction times and energy consumption. nih.govnih.gov

While significant progress has been made in controlling regioselectivity, achieving high stereocontrol in pyrimidine synthesis remains a challenge and a key area for future research. The development of chiral catalysts and asymmetric reaction methodologies will be crucial for synthesizing enantiomerically pure pyrimidine derivatives, which is often a requirement for pharmaceutical applications.

Green Chemistry ApproachDescriptionRelevance to Pyrimidine Synthesis
Atom Economy Maximizing the incorporation of all materials used in the process into the final product.Multicomponent reactions (MCRs) offer a highly atom-economical route to complex pyrimidines. acs.orgresearchgate.net
Sustainable Catalysts Utilizing reusable, non-toxic, and earth-abundant catalysts.Development of heterogeneous and metal-free catalysts to replace hazardous reagents. powertechjournal.com
Renewable Feedstocks Using starting materials derived from renewable sources like biomass.Synthesis of pyrimidines from biomass-derived alcohols. acs.orgbohrium.com
Energy Efficiency Employing methods that reduce energy consumption.Microwave and ultrasound-assisted synthesis can shorten reaction times and lower energy input. nih.govnih.gov
Stereocontrol Controlling the three-dimensional arrangement of atoms in a molecule.Development of asymmetric synthesis methods to produce enantiomerically pure pyrimidine compounds.

Application of Advanced In-situ Spectroscopic Techniques for Real-time Reaction Monitoring and Mechanistic Elucidation

A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new ones. Advanced in-situ spectroscopic techniques are powerful tools for gaining real-time insights into the complex processes involved in pyrimidine synthesis. exlibrisgroup.comrsc.org These methods allow chemists to monitor the concentrations of reactants, intermediates, and products as the reaction progresses, providing a detailed picture of the reaction kinetics and pathway. rsc.orgacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the advent of flow NMR systems, has become an invaluable tool for real-time reaction monitoring. rsc.orgrsc.org Ultrafast multidimensional NMR techniques can provide detailed structural information on transient intermediates that were previously undetectable, offering unprecedented insight into the mechanistic details of pyrimidine formation. exlibrisgroup.comfigshare.com For example, real-time 2D NMR has been used to confirm postulated intermediates and identify new ones in the synthesis of alkylpyrimidines. exlibrisgroup.comfigshare.com

Other spectroscopic techniques, such as Raman and infrared (IR) spectroscopy, are also well-suited for in-line reaction monitoring, often through the use of fiber-optic probes. rsc.orgnih.gov These methods can provide complementary information to NMR and are often easier to implement in certain reaction setups. nih.gov Mass spectrometry, especially under ambient ionization conditions, offers another avenue for real-time monitoring by detecting volatile species in the reaction headspace. acs.org

The data generated from these in-situ techniques are not only crucial for mechanistic elucidation but also for process optimization and control. acs.org By understanding how reaction parameters affect the formation of products and byproducts in real-time, chemists can more efficiently develop robust and scalable synthetic processes for valuable compounds like this compound.

In-situ TechniquePrincipleApplication in Pyrimidine Synthesis
Flow NMR Spectroscopy Monitors reactions in real-time as they flow through an NMR spectrometer. rsc.orgElucidation of complex reaction mechanisms, identification of transient intermediates, and kinetic analysis. exlibrisgroup.comfigshare.com
Raman Spectroscopy Measures vibrational modes of molecules, providing a chemical fingerprint. nih.govIn-line monitoring of reactant consumption and product formation; can be used for process control. nih.gov
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecules, corresponding to vibrational transitions.Real-time tracking of functional group transformations during the synthesis.
Ambient Mass Spectrometry Ionizes molecules directly from their native environment with minimal sample preparation. acs.orgMonitoring of reaction progress by detecting reactants and products in the vapor phase above the reaction. acs.org

Q & A

Q. What are the recommended synthetic routes for 4,6-dichloro-N-phenylpyrimidin-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution of 4,6-dichloropyrimidin-2-amine with aniline derivatives under reflux in ethanol or THF. Key parameters include:
  • Catalyst : Use of K₂CO₃ or Et₃N to deprotonate the amine and enhance reactivity .
  • Temperature : Reflux conditions (70–80°C) for 12–24 hours to ensure complete substitution.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
    Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2:1 aniline:pyrimidine) to minimize unreacted starting material.

Q. How can the structural identity and purity of this compound be confirmed?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement). Hydrogen-bonding patterns and unit cell parameters provide structural validation .
  • Spectroscopy :
  • ¹H/¹³C NMR : Compare chemical shifts with calculated DFT models. Key signals include aromatic protons (δ 7.2–8.1 ppm) and pyrimidine C-Cl (δ 160–165 ppm in ¹³C).
  • FT-IR : Confirm N-H stretching (3200–3400 cm⁻¹) and C-Cl vibrations (550–650 cm⁻¹).
  • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ peaks matching the molecular formula (C₁₀H₈Cl₂N₃, MW 257.10).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis and purification steps .
  • Waste Management : Segregate halogenated waste in designated containers for incineration or specialized treatment.
  • First Aid : In case of exposure, rinse skin with water for 15 minutes; seek medical attention if irritation persists.

Advanced Research Questions

Q. How can hydrogen-bonding networks in this compound crystals be systematically analyzed?

  • Methodological Answer : Apply graph set analysis (Etter’s formalism) to categorize hydrogen-bonding motifs:
  • Descriptors : Use D (donor), A (acceptor), and R (ring) notations to classify interactions (e.g., N-H···N or C-H···Cl).
  • Software : Mercury (CCDC) or CrystalExplorer to visualize and quantify bond lengths/angles. For example, N-H···N interactions (~2.8–3.0 Å) stabilize layered packing .
  • Validation : Cross-reference with Etter’s rules for pyrimidine derivatives to predict supramolecular assembly.

Q. What computational strategies are suitable for modeling the electronic properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA with B3LYP/6-311+G(d,p) basis sets to compute:
  • HOMO-LUMO gaps : Predict reactivity (e.g., nucleophilic attack at C4/C6 positions).
  • Electrostatic Potential Maps : Identify electron-deficient regions (Cl substituents) for functionalization studies.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) using GROMACS to assess stability .

Q. How can contradictory spectroscopic or crystallographic data for this compound be resolved?

  • Methodological Answer :
  • Multi-Technique Cross-Validation :
  • If NMR signals conflict with SCXRD data (e.g., unexpected tautomerism), perform variable-temperature NMR to detect dynamic processes.
  • Use Hirshfeld surface analysis (CrystalExplorer) to identify weak interactions (e.g., C-Cl···π) that may influence packing .
  • Refinement Protocols : In SHELXL, adjust displacement parameters and occupancy ratios for disordered atoms. Apply TWIN commands for twinned crystals .

Q. What strategies are recommended for studying the bioactivity of this compound?

  • Methodological Answer :
  • Target Identification : Screen against kinase or protease targets using molecular docking (AutoDock Vina) with pyrimidine-binding active sites.
  • In Vitro Assays :
  • Antifungal Activity : Follow CLSI guidelines (broth microdilution) against Candida spp., referencing fluazinam analogs as positive controls .
  • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish IC₅₀ values.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.